molecular formula C3H7F2NO2S B2552111 2,2-Difluoropropane-1-sulfonamide CAS No. 1856668-75-1

2,2-Difluoropropane-1-sulfonamide

Cat. No.: B2552111
CAS No.: 1856668-75-1
M. Wt: 159.15
InChI Key: WOGHKPNGHPYIBA-UHFFFAOYSA-N
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Description

2,2-Difluoropropane-1-sulfonamide is an organosulfur compound with the molecular formula C₃H₇F₂NO₂S It is characterized by the presence of two fluorine atoms attached to the second carbon of a propane backbone, along with a sulfonamide group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoropropane-1-sulfonamide typically involves the reaction of 2,2-difluoropropane with a sulfonamide precursor under controlled conditions. One common method involves the use of sodium sulfonamide and 2,2-difluoropropane in the presence of a suitable catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoropropane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups such as amines.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfonic acids and their derivatives.

    Reduction: Amines and related compounds.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

2,2-Difluoropropane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoropropane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoroethane-1-sulfonamide: Similar structure but with one less carbon atom.

    2,2-Difluorobutane-1-sulfonamide: Similar structure but with one additional carbon atom.

    2,2-Difluoropropane-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group.

Uniqueness

2,2-Difluoropropane-1-sulfonamide is unique due to the specific positioning of its fluorine atoms and the presence of the sulfonamide group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2,2-difluoropropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7F2NO2S/c1-3(4,5)2-9(6,7)8/h2H2,1H3,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGHKPNGHPYIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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